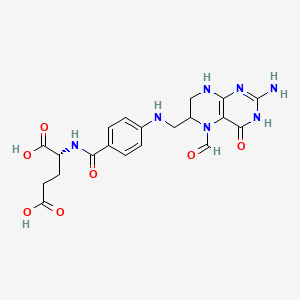

Pteroyl-D-glutamic acid

Description

Contextualizing the Pteroyl Chemical Class within Folate Biochemistry

The term "folate" refers to a family of water-soluble B vitamins, also known as vitamin B9. rsc.orgwikipedia.org These compounds are essential for a variety of metabolic processes in the human body. Chemically, folates are composed of three main parts: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and one or more glutamic acid residues. wikipedia.orgfratnow.com The core structure formed by the pteridine ring and PABA is known as pteroic acid. When a single glutamic acid molecule is attached to pteroic acid, the resulting compound is called pteroylglutamic acid. fratnow.com

Folic acid is the synthetic, oxidized, and stable form of folate. rsc.org The broader class of folates found in nature includes various derivatives of the basic pteroylglutamic acid structure. These derivatives can differ in the number of glutamic acid residues attached (forming polyglutamates) and the reduction state of the pteridine ring. rsc.orgfratnow.com The biologically active form of folate is tetrahydrofolate (THF), which is produced in the body from the reduction of folic acid. nih.govyoutube.com THF and its derivatives play a crucial role as coenzymes in one-carbon transfer reactions, which are vital for the synthesis of DNA, RNA, and amino acids. nih.govyoutube.com

Enantiomeric Distinction: Pteroyl-D-glutamic Acid versus Pteroyl-L-glutamic Acid (Folic Acid)

The key difference between this compound and pteroyl-L-glutamic acid (folic acid) lies in their stereochemistry, specifically the configuration of the glutamic acid component. wikipedia.org Molecules that are non-superimposable mirror images of each other are known as enantiomers. nih.gov This property, called chirality, arises from the presence of a chiral center, which in the case of the glutamic acid in folate is the alpha-carbon atom bonded to four different groups. youtube.com

Pteroyl-L-glutamic acid contains the L-enantiomer of glutamic acid, which is the form predominantly found in biological systems. youtube.com In contrast, this compound contains the D-enantiomer of glutamic acid. While they share the same chemical formula and connectivity of atoms, their three-dimensional arrangement is different. This distinction is critical as biological systems, particularly enzymes and receptors, are themselves chiral and can differentiate between enantiomers. mdpi.compharmabiz.com

| Property | Pteroyl-L-glutamic Acid (Folic Acid) | This compound |

|---|---|---|

| Common Name | Folic Acid, Vitamin B9 | D-Folic Acid |

| Glutamic Acid Enantiomer | L-glutamic acid | D-glutamic acid |

| Biological Activity | Biologically active and essential for various metabolic processes. nih.govyoutube.com | Generally considered biologically inactive in humans. |

| Natural Occurrence | The naturally occurring form in many biological systems. rsc.org | Not typically found in biological systems. |

Significance of Chiral Specificity in Pterin-Derived Compound Research

The chiral specificity of pterin-derived compounds is of paramount importance in biochemical and pharmaceutical research. mdpi.compharmabiz.com The enzymes involved in folate metabolism are highly stereospecific, meaning they are adapted to recognize and interact with the L-enantiomer of pteroylglutamic acid and its derivatives. nih.gov This is analogous to a lock and key mechanism, where only a key with the correct three-dimensional shape can fit into the lock.

Research has demonstrated that the biological activity of many chiral molecules is dependent on their stereochemistry. mdpi.compharmabiz.com The enantiomer that produces the desired biological effect is termed the "eutomer," while the other, which may be less active or even have undesirable effects, is called the "distomer." mdpi.com In the context of folates, pteroyl-L-glutamic acid is the eutomer, as it is the form that can be metabolized by the body to produce the active coenzyme tetrahydrofolate. nih.govyoutube.com this compound, being the distomer, does not fit correctly into the active sites of the enzymes responsible for this conversion and is therefore not biologically active in the same way.

The study of chiral specificity extends to the development of drugs that target folate pathways, such as the antifolate drug methotrexate (B535133). nih.gov The effectiveness of such drugs is also influenced by their stereochemistry. Therefore, understanding the chiral requirements of folate-dependent enzymes is crucial for the design of new therapeutic agents.

Overview of Research Trajectories for this compound Analogues

Research into analogues of this compound is less common than that for its L-counterpart. However, the broader field of folate analogue research provides a framework for potential investigative paths. The synthesis of folic acid analogues often involves modifications to one of the three main components of the molecule: the pterin (B48896) ring, the p-aminobenzoic acid moiety, or the glutamic acid tail. nih.govresearchgate.net

One area of research involves the synthesis of fluorinated analogues of glutamic acid, which can then be incorporated into the folic acid structure. researchgate.net Such modifications can alter the compound's interaction with enzymes and receptors. While much of this work has focused on L-glutamic acid derivatives, similar synthetic strategies could be applied to create this compound analogues.

Another research trajectory is the development of folate-drug conjugates for targeted drug delivery. In this approach, a therapeutic agent is attached to folic acid, which then targets folate receptors that are often overexpressed on the surface of cancer cells. nih.gov While pteroyl-L-glutamic acid is typically used for this purpose due to its high affinity for the folate receptor, studies with analogues containing different amino acids in place of L-glutamic acid have been conducted to probe the structural requirements for receptor binding. mdpi.com Research into this compound analogues could help to further elucidate the stereochemical requirements of the folate receptor binding pocket.

| Analogue | Modification | Research Focus |

|---|---|---|

| Methotrexate | Modification of the pterin ring and the p-aminobenzoyl nitrogen. nih.gov | Antifolate chemotherapy, inhibition of dihydrofolate reductase. nih.gov |

| Pteroylpolyglutamates | Multiple L-glutamic acid residues. researchgate.net | Studying folate metabolism and retention in cells. rsc.org |

| N10-Trifluoroacetylpteroic acid | A protected form of pteroic acid used in synthesis. researchgate.net | Chemical synthesis of folic acid conjugates. researchgate.net |

| Fluorinated glutamic acid analogues | Fluorine atoms added to the glutamic acid moiety. researchgate.net | Altering substrate behavior and for use in imaging studies. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

54353-24-1 |

|---|---|

Molecular Formula |

C20H23N7O7 |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

(2R)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12?,13-/m1/s1 |

InChI Key |

VVIAGPKUTFNRDU-ZGTCLIOFSA-N |

Isomeric SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biochemical Metabolism and Enantiomeric Specificity of Pteroyl D Glutamic Acid

In Vitro Enzymatic Interactions and Substrate Specificity

The metabolic fate and biological activity of folate derivatives are intrinsically linked to the stereospecificity of the enzymes that metabolize them. The following sections delve into the in vitro interactions of Pteroyl-D-glutamic acid and its analogues with key enzymes in folate metabolism, highlighting the critical role of the glutamate (B1630785) moiety's chirality.

Investigation of Dihydrofolate Reductase (DHFR) Inhibition by this compound Analogues

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, pyrimidines, and several amino acids. The inhibition of DHFR is a key mechanism for various therapeutic agents. diva-portal.org

Research into the inhibition of DHFR by analogues of methotrexate (B535133) (MTX), a potent DHFR inhibitor, has shed light on the enzyme's stereospecificity. While the L-glutamate isomer of MTX is a powerful inhibitor, the corresponding D-analogue demonstrates significantly reduced potency, being approximately 10-fold less effective. diva-portal.org This indicates a moderate but clear stereospecific preference by DHFR for the L-enantiomer.

Further studies with aminopterin (B17811) (AMT) analogues, where the glutamate moiety is replaced by other amino acids, have also demonstrated the importance of the side chain's structure for potent DHFR inhibition. nih.gov For instance, an aminopterin analogue containing L-ornithine (APA-Orn) was found to be a potent inhibitor of DHFR from L1210 mouse leukemia cells, with an IC50 of 0.072 µM. nih.gov Similarly, the methotrexate analogue with L-ornithine (mAPA-Orn) also showed significant activity against DHFR. nih.gov

The development of deaza analogues of pteroyl-L-ornithine and its derivatives has provided further insights. These compounds, including 2,4-diamino derivatives, have been shown to inhibit purified DHFR with IC50 values in the range of 0.02-0.08 µM. nih.gov While these studies primarily focus on L-amino acid-containing analogues, the consistent and potent inhibition observed underscores the specific structural requirements for effective interaction with the DHFR active site.

Substrate Recognition by Folylpoly-γ-glutamate Synthetase (FPGS) for this compound

Folylpoly-γ-glutamate synthetase (FPGS) is responsible for the addition of glutamate residues to folates and antifolate drugs, a process known as polyglutamylation. This modification is critical for the cellular retention and coenzymatic activity of folates. aacrjournals.org The substrate specificity of FPGS is a key determinant of the metabolic activation of various folate analogues.

Studies on mammalian FPGS have revealed a high degree of specificity for the L-glutamate configuration. Research using diastereomeric phosphinic acid mimics of the tetrahedral intermediate formed during the FPGS-catalyzed reaction has shown that the enzyme preferentially recognizes substrates containing the L-Glu-γ-L-Glu linkage. nih.gov While the L-Glu-γ-D-Glu species were also investigated, their apparent activity as substrates was attributed to contamination with the L,L diastereomer, highlighting the enzyme's stringent stereoselectivity. nih.gov The Km for the DDAH4Pte-L-Glu-γ-D-Glu was approximately 19-fold higher than that for the L,L diastereomer, indicating a much lower affinity for the D-containing substrate. nih.gov

Further evidence for this specificity comes from studies with methotrexate analogues. An analogue containing L-ornithine in place of glutamate (mAPA-Orn) was a substrate for FPGS, whereas other analogues with different basic amino acid side chains were not. nih.gov The aminopterin analogue with L-ornithine (APA-Orn) was a potent inhibitor of FPGS from mouse liver, with a Ki of 0.15 µM. nih.gov

The expression of human FPGS has been cloned and its substrate specificity has been examined, confirming its characteristics as a mammalian FPGS. pnas.org The enzyme's preference for L-glutamate-containing substrates is a consistent finding across various studies, suggesting that this compound would be a very poor substrate, if at all, for FPGS.

Enzymatic Hydrolysis of this compound by γ-Glutamyl Hydrolases (e.g., Carboxypeptidase G2)

γ-Glutamyl hydrolases (GGH), also known as conjugases, are enzymes that cleave the γ-glutamyl linkages of polyglutamated folates, releasing monoglutamate forms. wikipedia.orgcapes.gov.brnih.gov One such enzyme, Carboxypeptidase G2 (CPG2), a zinc-dependent enzyme from Pseudomonas sp., exhibits broad specificity, hydrolyzing the C-terminal glutamate from a variety of N-acylating moieties, including pteroyl groups. uniprot.orgkcl.ac.uk

Crucially, CPG2 demonstrates strict stereospecificity for the L-glutamate enantiomer. umich.edu Studies have shown that while CPG2 readily hydrolyzes methotrexate (L-MTX), the D-MTX isomer is hydrolyzed at a rate of approximately 0.2% of the L-isomer. umich.edu This minimal activity was likely due to contamination of the D-MTX sample with the L-isomer. umich.edu Furthermore, the presence of D-MTX did not inhibit the hydrolysis of L-MTX, indicating that the D-isomer does not effectively bind to the enzyme's active site. umich.edu

This specificity is not limited to methotrexate. The enzyme was used to prepare D-erythro,threo-4-fluoromethotrexate (D-e,t-FMTX) by exhaustive digestion of the D,L-racemic mixture, effectively removing the L-isomer. umich.edu This further confirms the enzyme's inability to hydrolyze the D-glutamic acid-containing substrate. Therefore, it can be concluded that this compound is not a substrate for hydrolysis by CPG2.

Comparative Analysis of L- and D-Isomer Activity in Enzymatic Assays

The differential activity of L- and D-isomers of pteroylglutamic acid and its analogues in various enzymatic assays underscores the high degree of stereospecificity inherent in folate-metabolizing enzymes.

As discussed in the preceding sections, key enzymes in folate metabolism exhibit a strong preference for the naturally occurring L-glutamate enantiomer.

Dihydrofolate Reductase (DHFR): Inhibition studies with methotrexate show that the L-isomer is approximately 10 times more potent than the D-isomer. diva-portal.org

Folylpoly-γ-glutamate Synthetase (FPGS): This enzyme displays a very high specificity for L-glutamate. Substrates containing D-glutamate are very poor substrates, if at all, for polyglutamylation. nih.gov

γ-Glutamyl Hydrolases (e.g., Carboxypeptidase G2): These enzymes are highly specific for the L-glutamate moiety, with negligible hydrolysis of D-glutamate-containing analogues. umich.edu

The intestinal transport of aminopterin, a close structural analogue of folic acid, has also been shown to be stereoselective. In both dogs and humans, the absorption of the L-enantiomer is significantly greater than that of the D-enantiomer. nih.gov This has been attributed to the stereoselective transport by the proton-coupled folate transporter (PCFT), which shows a much higher affinity for the L-isomer. nih.gov

This consistent preference for the L-isomer across multiple enzymatic and transport systems highlights the fundamental importance of the glutamate moiety's stereochemistry for biological recognition and activity within the folate metabolic pathway. This compound, therefore, is largely biologically inert from the perspective of these key enzymatic processes.

Microbial Metabolic Fate of this compound

The utilization of folate and its derivatives as growth factors varies among different microorganisms, providing a basis for microbiological assays to determine folate concentrations. The stereochemistry of the glutamic acid moiety plays a critical role in this utilization.

Growth Response and Utilization in Specific Microorganisms (e.g., Lactobacillus casei, Streptococcus faecalis, P. cerevisiae)

Microbiological assays using various lactic acid bacteria have been instrumental in characterizing the biological activity of different folate forms. These organisms exhibit distinct patterns of folate utilization.

Studies have shown that this compound is inactive in supporting the growth of Lactobacillus casei (now Lacticaseibacillus casei), Streptococcus faecalis (now Enterococcus faecalis), and Pediococcus cerevisiae (formerly Leuconostoc citrovorum). aston.ac.uk This indicates that these microorganisms lack the necessary enzymatic machinery to either transport or metabolize the D-isomer of pteroylglutamic acid.

In contrast, the L-isomer, pteroyl-L-glutamic acid (folic acid), serves as a growth factor for L. casei and S. faecalis. annualreviews.orgwho.int L. casei can utilize folic acid and some of its derivatives, but its response can vary depending on the specific form and assay conditions. nih.govcambridge.org S. faecalis also responds to folic acid but, interestingly, can also utilize pteroic acid, which lacks the glutamic acid moiety altogether. aston.ac.uk P. cerevisiae is typically used to measure non-methylated folates. eur.nl

The inability of these key assay organisms to utilize this compound reinforces the concept of its biological inactivity, at least in the context of promoting microbial growth through established folate pathways.

Table 1: Microbial Growth Response to this compound and Related Compounds

Pathways of this compound Degradation in Microbial Systems

The degradation of this compound in microbial systems is not as extensively characterized as that of its L-counterpart. However, evidence suggests that certain microorganisms possess enzymes capable of cleaving the glutamic acid moiety from folate-like structures. For instance, some bacteria are known to produce carboxypeptidases that can remove the terminal glutamate from folate and its analogs researchgate.net. While the primary role of these enzymes is often associated with the metabolism of the naturally occurring L-folates, their substrate specificity can sometimes accommodate the D-isomer, leading to its degradation.

One identified degradation pathway involves the cleavage of the bond between the p-aminobenzoyl and glutamic acid moieties. This results in the release of pteroic acid and D-glutamic acid. In some contexts, such as the thermal degradation observed in strawberries, the released glutamic acid can undergo further transformation into pyroglutamic acid through the loss of a water molecule and internal cyclization nih.gov. While this is a non-enzymatic process, it highlights a potential fate for the D-glutamate portion once cleaved.

Furthermore, some bacteria possess enzymes like p-aminobenzoyl-glutamate hydrolase, which specifically cleaves p-aminobenzoyl-glutamate (PABA-GLU), a catabolite of folate asm.org. The specificity of such enzymes for the D-isomer of the glutamate in a full this compound molecule is an area requiring further investigation.

Influence of this compound on Microbial Folate Metabolism

The presence of this compound can influence microbial folate metabolism, primarily due to the enantiomeric specificity of key enzymes in the folate pathway. Dihydrofolate reductase (DHFR), a critical enzyme for regenerating tetrahydrofolate, exhibits a high degree of stereospecificity for its substrates and inhibitors nih.govnih.gov. While most studies focus on the L-form of folate, the introduction of the D-isomer can potentially act as a competitive inhibitor for the binding sites of these enzymes, although its efficacy as an inhibitor is generally much lower than that of targeted antifolates.

The impact of this compound can also be observed in the context of polyglutamation, a crucial process for retaining folate within the cell and for its function as a coenzyme. Folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate residues, shows a strict requirement for the L-enantiomer of glutamate researchgate.net. Therefore, this compound is not a substrate for polyglutamation, which severely limits its incorporation and retention within the microbial cell's active folate pool. This lack of polyglutamation effectively prevents it from participating in the one-carbon transfer reactions essential for microbial growth and replication.

Metabolic Disposition in Non-Human Biological Systems

Assessment of this compound Conversion into Folate Metabolic Pools in Experimental Models

Studies in experimental rat models have demonstrated a clear distinction in the metabolic fate of this compound compared to its L-isomer. Research indicates that this compound is not converted into the metabolically active folate pool in rats aston.ac.uk. Following administration, there is no evidence of its transformation into tetrahydrofolate or its derivatives, which are the functional forms of the vitamin. This lack of conversion is a direct consequence of the stereospecificity of the enzymes involved in folate metabolism.

The primary enzyme responsible for the initial reduction of folic acid, dihydrofolate reductase (DHFR), is highly specific for the L-glutamate form nih.gov. The D-enantiomer is not recognized as a substrate, thus halting its entry into the folate cycle. Consequently, this compound does not contribute to the body's pool of active folates and cannot fulfill the coenzymatic roles of the vitamin.

Comparative Studies on the Biochemical Handling of this compound vs. Pteroyl-L-glutamic Acid Metabolites

While pteroyl-L-glutamic acid is readily absorbed and metabolized to various tetrahydrofolate derivatives, which are then polyglutamated for cellular retention and function, this compound largely remains unmetabolized aston.ac.uknih.gov. The enzymatic machinery of non-human biological systems is finely tuned to the L-configuration of the glutamic acid residue.

The table below summarizes the key comparative findings on the metabolic handling of these two isomers.

| Feature | Pteroyl-L-glutamic Acid | This compound |

| Enzymatic Recognition | Recognized by key folate metabolic enzymes (e.g., DHFR, FPGS) researchgate.netnih.gov | Not recognized as a substrate by key folate metabolic enzymes aston.ac.uk |

| Conversion to Active Folates | Efficiently converted to tetrahydrofolate and other active forms nih.gov | Not converted into the active folate pool aston.ac.uk |

| Polyglutamation | Undergoes polyglutamation for cellular retention and coenzyme function researchgate.netnih.gov | Does not undergo polyglutamation researchgate.net |

| Biological Activity | Biologically active as a vitamin | Biologically inactive as a vitamin aston.ac.uk |

Synthesis and Analogue Development of Pteroyl D Glutamic Acid

Chemical Synthesis Strategies for Pteroyl-D-glutamic Acid and its Conjugates

The synthesis of this compound and its related conjugates is a complex process that necessitates precise control over stereochemistry and the strategic use of protecting groups. These synthetic endeavors are crucial for developing tools to investigate the biological roles and enzymatic interactions of D-glutamate-containing folate analogues.

Methods for Stereospecific Incorporation of D-Glutamate Residues

The stereospecific incorporation of D-glutamate residues into the pteroyl framework is a critical step in the synthesis of this compound. This is often achieved through coupling reactions involving a protected pteroic acid moiety and a D-glutamate derivative. google.comgoogle.com A common strategy involves the use of peptide coupling reagents to form the amide bond between the pteroic acid and the D-glutamic acid ester. diva-portal.org For instance, di-tert-butyl esters of D-glutamic acid hydrochloride are commercially available and serve as key starting materials. diva-portal.org

The synthesis can be designed to be stereoselective, ensuring that only the desired D-enantiomer is incorporated. This is particularly important when creating analogues for biological testing, as the stereochemistry at the glutamate (B1630785) position can significantly impact interactions with enzymes like dihydrofolate reductase and folylpoly-γ-glutamate synthetase (FPGS). umich.edu In many cases, a racemic mixture (D,L-racemate) is synthesized first, and if promising biological activity is observed, a more complex synthesis of the pure D-enantiomer is undertaken. umich.edu

One approach to ensure stereospecificity involves the use of chiral auxiliaries during the synthesis of glutamate derivatives, although this has been met with modest success in some applications. nih.gov Another method relies on the enzymatic resolution of a racemic mixture, although this is more common for the preparation of L-enantiomers. For the synthesis of D-glutamate containing analogues, chemical methods that start with a stereochemically pure D-glutamate precursor are generally preferred. umich.edu

Approaches for Radiolabeling this compound for Research Applications (e.g., tritium (B154650) labeling)

Radiolabeling of this compound is essential for its use in various research applications, including metabolic studies, enzyme assays, and receptor binding assays. google.comiaea.org Tritium ([³H]) is a commonly used radioisotope for this purpose due to its suitable half-life and the ability to incorporate it into the molecule without significantly altering its biological activity. researchgate.netnih.govpharmaron.com

One method for tritium labeling involves the catalytic reduction of a suitable precursor with tritium gas. researchgate.net For example, [3',5',9-³H]pteroic acid can be synthesized and then coupled with the desired D-glutamate derivative. researchgate.net This approach allows for specific labeling at defined positions within the pteroyl moiety. researchgate.net

Another strategy for radiolabeling involves the introduction of a radiolabeled substituent onto the this compound molecule. This can be achieved by synthesizing a derivative that can be readily radiolabeled, for example, with a radioactive isotope of iodine. iaea.org However, for many biological applications, tritium labeling is preferred as it is less likely to alter the compound's interaction with biological systems.

The purification of radiolabeled this compound is a critical step to ensure that the final product is free of unlabeled contaminants and radiochemical impurities. nih.gov Techniques such as chromatography on DEAE-cellulose are often employed for this purpose. nih.gov

Synthetic Routes to Pteroic Acid Intermediates for D-Isomer Conjugation

The synthesis of pteroic acid and its derivatives is a fundamental prerequisite for the conjugation with D-glutamate. Pteroic acid can be prepared through several methods, including chemical synthesis and the enzymatic or microbiological degradation of folic acid (pteroyl-L-glutamic acid). researchgate.netschircks.chrsc.org

Microbiological degradation using specific bacterial strains can cleave the L-glutamate from folic acid, yielding pteroic acid. schircks.ch This method, while effective, can sometimes result in contamination of the pteroic acid with unreacted folic acid, necessitating thorough purification. google.com

Chemical synthesis offers greater control over the purity of the final product. A common synthetic route involves the condensation of a pteridine (B1203161) derivative, such as 2,4-diamino-6-(bromomethyl)pteridine, with p-aminobenzoic acid or a derivative thereof. acs.orgnih.govomicsdi.org This approach allows for the introduction of various substituents on the pteridine ring and the benzene (B151609) ring of the p-aminobenzoic acid moiety.

Once synthesized, the pteroic acid intermediate must be "activated" to facilitate its coupling with the D-glutamate derivative. This is often achieved by converting the carboxylic acid group of pteroic acid into a more reactive species, such as an acyl azide. nih.govresearchgate.netacs.org The activated pteroic acid can then be reacted with the D-glutamate ester to form the desired this compound conjugate. google.comgoogle.com The use of protecting groups on the pteroic acid moiety, such as an N10-trifluoroacetyl group, can be employed to prevent side reactions during the coupling process. researchgate.net

Design and Development of this compound-Containing Analogues

The design and development of analogues containing this compound are driven by the need to understand the specific roles of D-glutamate in biological systems and to explore potential therapeutic applications. These analogues serve as valuable probes for studying enzyme mechanisms and can be designed as potential antifolate agents.

Generation of Antifolate Analogues Incorporating D-Glutamate Moieties for Mechanistic Studies

The incorporation of D-glutamate into antifolate structures allows for the investigation of the stereospecificity of folate-metabolizing enzymes. umich.edu It is generally observed that analogues containing D-glutamate are less biologically active than their L-glutamate counterparts. umich.edu For example, methotrexate (B535133) (MTX), a potent antifolate, shows significantly reduced activity when its L-glutamate is replaced with D-glutamate. umich.edu

Studies have shown that D-MTX is a weaker inhibitor of dihydrofolate reductase (DHFR) and thymidylate biosynthesis compared to L-MTX. umich.edu This reduced activity is attributed to a weaker interaction with the enzyme's active site. umich.edu Such findings highlight the critical role of the L-glutamate moiety for optimal binding and inhibition of folate-dependent enzymes.

The synthesis of these D-glutamate-containing antifolate analogues often follows similar strategies to those used for this compound, involving the coupling of a modified pteroic acid core with a D-glutamate derivative. umich.edu The resulting compounds are then used in comparative studies to elucidate the structural requirements for enzyme inhibition and cellular transport. umich.edunih.gov

Synthesis of Prodrug Forms of this compound Analogues for Biochemical Investigation

Prodrug strategies are employed to enhance the cellular uptake and bioavailability of this compound analogues. acs.orgnih.govomicsdi.org A common approach is to mask the carboxylic acid groups of the glutamate moiety as esters, which can be cleaved by intracellular esterases to release the active drug. acs.orgnih.govomicsdi.org

One example is the synthesis of pivaloyloxymethyl (POM) ester prodrugs. acs.orgnih.govomicsdi.org These POM esters can be incorporated into both the N-terminal and C-terminal fragments of the analogue prior to the final coupling steps. acs.orgnih.govomicsdi.org The stability of these prodrugs is a critical factor, and it is often investigated in buffers and cell culture media to ensure that the active compound is released at the desired site of action. acs.orgomicsdi.org

Structural Modifications to Elucidate this compound Interactions with Biological Targets

The core structure of pteroyl-glutamic acid, consisting of a pteridine ring, a p-aminobenzoic acid (PABA) moiety, and a glutamic acid residue, offers multiple sites for structural modification. mdpi.comresearchgate.net Such modifications are a cornerstone of medicinal chemistry, providing crucial insights into the structure-activity relationships (SAR) that govern interactions with biological targets like folate receptors and enzymes. acs.org While much of the foundational research has been conducted on the L-glutamic acid stereoisomer due to its natural prevalence, the principles derived from these studies are instrumental in understanding the binding requirements for all stereoisomers, including this compound.

Systematic alteration of each component of the molecule has helped to map the specific contributions of different functional groups to target binding and cellular uptake. Key biological targets for these analogs include the reduced-folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs), particularly FRα and FRβ, which are often overexpressed in cancer cells. acs.orgnih.gov

Impact of Glutamic Acid Moiety Modifications

The glutamic acid portion of the molecule is a primary focus for structural modification and is critical for biological activity and distribution. acs.orgnih.gov Studies involving the complete removal of the glutamate residue to form the corresponding pteroic acid analog resulted in compounds with unfavorable in vivo characteristics, such as high kidney uptake and low tumor accumulation, underscoring the vital role of the amino acid moiety. nih.gov

Research into a series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates systematically explored the importance of the amino acid's structure for interaction with folate transporters and for antiproliferative activity. acs.org In these studies, the terminal L-glutamate of a parent compound was replaced with other natural or unnatural amino acids. acs.org

Key findings from these structural modifications include:

Chain Length: Truncating the amino acid side chain by replacing L-glutamate with L-aspartic acid led to a decrease in activity. Conversely, extending the side chain, as in the α-amino adipic acid analog, retained potent biological activity. acs.org

Carboxylic Acid Groups: The presence and position of the carboxylic acid groups are paramount. The analog lacking the α-carboxylic acid was found to be inactive. acs.org The α-carboxylic acid and γ-carboxylic acid of the glutamate moiety form distinct hydrogen bond networks with amino acid residues (such as Gln100, Trp102, Lys136, and Trp140) within the folate receptor binding pocket. acs.org

Conformational Flexibility: A degree of flexibility in the amino acid side chain appears essential for achieving both selective transport into the cell and potent inhibition of target enzymes like glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). acs.org

| Modification to Parent Compound (7) | Amino Acid Moiety | Effect on Proliferation of FRα-expressing Cells | Reference |

|---|---|---|---|

| None (Parent Compound) | L-Glutamic acid | Potent Inhibition | acs.org |

| Removal of Amino Acid | None (Pteroic acid analog) | Inactive | acs.org |

| Side Chain Truncation | L-Aspartic acid | Decreased Inhibition | acs.org |

| Side Chain Extension | α-Amino adipic acid | Potent Inhibition Retained | acs.org |

| Removal of α-Carboxyl Group | 4-Amino butanoic acid | Inactive | acs.org |

Amide Linkage and P-Aminobenzoic Acid Modifications

The peptide bond linking the PABA and glutamate moieties, as well as the PABA unit itself, are also targets for modification. To probe the mechanism of enzymes like folylpoly-γ-glutamate synthetase (FPGS), which catalyzes the addition of glutamate residues to folates, researchers have developed pseudopeptide analogs. nih.govresearchgate.net

Phosphinate-based analogs, where the amide linkage is replaced by a phosphorus-containing group, have been synthesized to mimic the tetrahedral intermediate of the FPGS-catalyzed reaction. researchgate.net These compounds have proven to be highly potent inhibitors of the enzyme. researchgate.net For instance, a phosphonate (B1237965) analogue was found to inhibit human FPGS with a very low inhibition constant (Ki), demonstrating a strong interaction with the enzyme's active site. researchgate.net

| Compound Type | Modification | Biological Target | Inhibitory Potency (Ki) | Reference |

|---|---|---|---|---|

| Phosphonate Analogue (1a) | Replaces amide linkage with phosphonate group | Human Folylpoly-γ-glutamate Synthetase (FPGS) | 46 nM | researchgate.net |

| Alkyl Phosphinic Acid Analogue (2) | Replaces amide linkage with phosphinic acid group | Human Folylpoly-γ-glutamate Synthetase (FPGS) | Designed as a potent inhibitor | researchgate.net |

Conjugates for Targeted Therapy

The pteroyl moiety is an effective targeting ligand for cells that overexpress folate receptors. nih.gov This has led to the development of conjugates where the pteroyl structure is attached to therapeutic or diagnostic agents.

One such application is in Boron Neutron Capture Therapy (BNCT). Water-soluble pteroyl-closo-dodecaborate conjugates (PBCs) have been synthesized to selectively deliver boron to FRα-positive tumor cells. nih.gov Cellular uptake studies confirmed that the primary mechanism of entry into cells was through FRα receptor-mediated endocytosis. nih.gov These conjugates displayed low cytotoxicity, a necessary characteristic for a successful BNCT agent. nih.gov

| Compound | Modification | Key Finding | Reference |

|---|---|---|---|

| Pteroyl-closo-dodecaborate conjugates (PBCs 1–3) | Pteroyl group conjugated to a closo-dodecaborate boron cluster | Significant uptake by FRα positive cells; IC50 values of 1-3 mM | nih.gov |

| PBCs 1-3 | Pteroyl group conjugated to a closo-dodecaborate boron cluster | Uptake is inhibited by free folic acid, confirming FRα-mediated endocytosis | nih.gov |

Analytical Research Methodologies for Pteroyl D Glutamic Acid

Advanced Chromatographic and Spectrometric Techniques

The analysis of pteroyl-D-glutamic acid and its related compounds has been significantly advanced by the coupling of high-resolution chromatography with sensitive mass spectrometry. This combination allows for the separation and identification of structurally similar molecules in complex matrices.

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) is a powerful platform for the analysis of folates, including this compound. mdpi-res.com This technique offers high resolution, speed, and sensitivity. In one study, UPLC-ESI-QTOF-MS was used to analyze metabolites in strawberry and apple purees subjected to different processing techniques. nih.govebi.ac.uk The chromatographic separation was performed on a reversed-phase C18 column, and the mass spectrometer was operated with an electrospray interface, enabling the detection of compounds over a wide mass range. mdpi-res.com Although this compound was identified based on its accurate mass, it was not confirmed by MS/MS analysis due to the low intensity of the generated fragments in that particular study. nih.govresearchgate.net However, the presence of its degradation product, pyroglutamic acid, supported its initial identification in the fresh samples. mdpi-res.comnih.gov

Untargeted metabolomics aims to comprehensively analyze all small molecules in a biological or research sample. nih.govdntb.gov.ua This approach has been successfully applied to identify changes in the metabolic profiles of foods during processing. nih.gov For instance, a non-targeted metabolomics study using UPLC-ESI-QTOF-MS identified this compound as a potential marker for non-processed strawberries. nih.govmdpi.com

The research demonstrated that the concentration of this compound decreased significantly with the intensity of thermal processing. nih.gov This finding suggests that this compound is sensitive to heat and its degradation can be correlated with an increase in other compounds, such as pyroglutamic acid. nih.govmdpi.com Multivariate analysis of the metabolomics data showed a clear grouping of samples based on the type of processing, highlighting the utility of this technique in identifying processing markers. ebi.ac.uknih.gov

| Processing Treatment | Relative Abundance of this compound | Key Finding |

| Fresh Strawberries (FS) | Highest | Identified as a marker for non-processed fruit. nih.gov |

| No Heat Treatment (NT) | Lower than FS | Abundance decreases even with non-thermal processing. researchgate.net |

| Mild Heat Treatment (MT) | Significantly Lower | Shows a decreasing trend correlated with thermal intensity. nih.govresearchgate.net |

| Standard Thermal Treatment | Very Low | Demonstrates degradation due to heat. nih.gov |

| Vacuum Concentration (VC) | Lowest | Indicates significant loss during intensive processing. researchgate.net |

This interactive table summarizes research findings on the relative abundance of this compound in strawberry puree under different processing conditions, based on untargeted metabolomics analysis. nih.govresearchgate.net

Microbiological Assays for Functional Characterization

Microbiological assays are fundamental in assessing the biological activity of folate compounds. These assays measure the growth response of specific folate-dependent microorganisms to determine if a compound can act as a growth factor or an inhibitor. fao.org

The functional activity of folate analogues is often determined by their effect on microbial growth. For example, pteroic acid, a structural component of folic acid, is known to support the growth of Streptococcus faecalis but not Lactobacillus casei. researchgate.net This differential response allows for the characterization of folate-like compounds.

Conversely, some analogues exhibit inhibitory properties. The 4-amino analogues of pteroylglutamic acid, such as aminopterin (B17811), are known to retard cellular growth and have been studied for their antimitotic properties using organisms like Allium cepa (onion). tandfonline.com Research on D-amino acids has shown they can have varied effects; for instance, D-glutamic acid and D-aspartic acid have been shown to inhibit and disperse biofilms of Staphylococcus aureus. nih.gov In some contexts, D-glutamate can even serve as a sole carbon source, enhancing the growth of certain bacteria like Raoultella ornithinolytica. frontiersin.org The inhibitory potential of methotrexate (B535133) (MTX) analogues containing D-glutamic acid has been tested on human T-lymphoblastic (CCRF-CEM) cell lines, demonstrating that the D-enantiomer is significantly less potent than the L-form. umich.edu

Microbiological growth response assays are crucial for evaluating the biological identity and activity of synthetic or newly discovered folate analogues and metabolites. researchgate.net The response of a microorganism is compared to its response to a known standard, like pteroyl-L-glutamic acid. fao.org For example, the biological identity of synthetically produced pteroyloligo-γ-L-glutamates was confirmed by their ability to support microbial growth in assays, matching the behavior of natural conjugates. researchgate.net

Similarly, the evaluation of methotrexate analogues containing D-glutamic acid involved measuring their ability to inhibit the growth of CCRF-CEM cell cultures. umich.edu The results showed that D-MTX was a much less potent inhibitor of cell growth compared to L-MTX, confirming that the stereochemistry at the glutamate (B1630785) position is critical for biological activity. umich.edu This type of assay allows researchers to quantify the potency of analogues and understand structure-activity relationships.

| Compound/Analogue | Microbial Strain / Cell Line | Observed Activity |

| Pteroic Acid | Streptococcus faecalis | Growth Support researchgate.net |

| Pteroic Acid | Lactobacillus casei | No Growth Support researchgate.net |

| Aminopterin (Analogue) | Allium cepa | Growth Inhibition / Retardation tandfonline.com |

| D-Glutamic Acid | Staphylococcus aureus | Biofilm Inhibition & Dispersal nih.gov |

| D-Glutamic Acid | Raoultella ornithinolytica | Growth Support (as carbon source) frontiersin.org |

| D-Methotrexate (Analogue) | CCRF-CEM (Human Cell Line) | Growth Inhibition (less potent than L-form) umich.edu |

This interactive table presents examples of how microbiological assays are used to characterize the growth-supporting or inhibitory activities of this compound analogues and related compounds.

Spectroscopic and Structural Elucidation Methods (excluding basic identification)

Beyond simple identification, advanced spectroscopic methods are employed for the detailed structural elucidation of this compound and its derivatives. These techniques provide in-depth information about the molecule's three-dimensional structure and the precise location of chemical modifications.

In the structural characterization of a synthesized derivative, bis-decyl pteroic acid, researchers utilized a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment was crucial. This 2D NMR technique revealed correlations between protons and carbons that are separated by two or three bonds, which allowed for the unambiguous confirmation of the attachment points of the decyl chains to the pteroic acid scaffold. researchgate.net

To further confirm the chemical structure, high-resolution mass spectrometry was also employed. researchgate.net These advanced methods are essential for verifying the regioselectivity of synthetic reactions and providing conclusive evidence for the structure of novel analogues, moving far beyond basic mass-based identification. researchgate.net

NMR-Based Studies of this compound in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions of this compound in solution, providing insights into its binding behavior with various molecules. Studies have focused on its interactions with metal ions, proteins, and osmolytes.

Research using ¹H and ¹³C NMR has detailed the interaction between this compound and copper(II) ions. mdpi.comresearchgate.net These studies reveal that at lower concentrations, intermolecular interactions among this compound molecules are minimal, allowing for effective binding of Cu²⁺. researchgate.net The paramagnetic effects induced by copper are most pronounced on the protons of the pteridine (B1203161) (PTE) ring and the p-aminobenzoic acid (PABA) moiety, with negligible effects on the glutamic acid (Glu) signals. mdpi.comresearchgate.net This indicates that copper coordination predominantly involves the N5 and carbonyl oxygen at position 4 of the pteridine ring, with the glutamic acid portion being largely uninvolved in the interaction. mdpi.com The binding is also concentration-dependent; at higher concentrations, intermolecular self-interactions of this compound molecules appear to hinder the binding of copper ions. researchgate.net

NMR has also been employed to elucidate the binding epitope of this compound with its target protein, dihydrofolate reductase (DHFR). rsc.org By using dissolution dynamic nuclear polarization (D-DNP) to enhance sensitivity, researchers can observe intermolecular Nuclear Overhauser effects (NOEs). rsc.org These experiments show a high degree of consistency in the binding pose of the pteroyl moiety when compared to reference crystal structures. rsc.org For example, studies with modified methotrexate, a derivative of this compound, show π-interactions between the pteroyl group and phenyl substituents of amino acids like Phe34 in the protein's binding pocket. ug.edu.gh Hydrogen bonds also form between the pteroyl amino groups and the protein backbone. ug.edu.gh

Furthermore, NMR and vapor-pressure osmometry have been used to study the weak interactions between this compound and glycine (B1666218) betaine (B1666868), an osmolyte. nih.gov These studies indicate a preferential interaction between betaine and the aromatic pterin (B48896) and p-ABA rings of the folate molecule. nih.gov

Table 1: Summary of NMR-Based Interaction Studies of this compound

| Interacting Molecule | Key NMR Observations | Primary Interaction Site on this compound | Reference |

|---|---|---|---|

| Copper(II) Ions (Cu²⁺) | Pronounced paramagnetic line broadening on specific proton signals. Interaction is concentration-dependent. | Pteridine (PTE) ring (specifically N5 and C4=O) and p-aminobenzoic acid (PABA) moiety. | mdpi.com, researchgate.net |

| Dihydrofolate Reductase (DHFR) | Intermolecular Nuclear Overhauser Effects (NOEs) observed between the ligand and protein. | Pteroyl moiety shows high consistency with docked poses and forms π-interactions and hydrogen bonds. | rsc.org |

| Glycine Betaine (Osmolyte) | Preferential interaction detected through osmometry and supported by NMR. | Aromatic pterin and p-ABA rings. | nih.gov |

Application of Advanced Spectroscopic Techniques for Analyzing Complex Formation with this compound

Various advanced spectroscopic techniques are utilized to characterize the complexes formed between this compound and other molecules, particularly metal ions. These methods provide structural and electronic information about the resulting complexes.

Infrared (IR) spectroscopy is frequently used to identify the coordination sites of this compound when it binds to metal ions. In a study of a vanadyl (IV) folate complex, Fourier-transform infrared (FTIR) spectroscopy showed that the ν(C=O) stretching vibrations of the carboxylate groups were shifted, indicating a bidentate coordination mode involving the glutamate moiety. tandfonline.com Conversely, the band assigned to the NH₂ group remained unchanged, suggesting it was not involved in the coordination. tandfonline.com Similarly, in studies of Pteroyl-L-glutamic acid as a calcium carbonate scale inhibitor, FTIR and X-ray diffraction (XRD) analyses indicated that scale inhibition occurs through the formation of a soluble complex with calcium ions, which deforms the crystal morphology of the scale. researchgate.netresearchgate.net

Thermal analysis, such as thermogravimetric analysis (TGA), provides information on the composition and thermal stability of these complexes. For the vanadyl (IV) folate complex, TGA revealed a three-step degradation process, starting with the loss of water molecules, followed by the decomposition of different organic moieties of the ligand at higher temperatures. tandfonline.com

Mass spectrometry (MS) is another critical tool. High-resolution mass spectrometry can confirm the chemical structure of modified this compound derivatives. researchgate.net In metabolomics, Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) is essential for identifying and quantifying this compound and its degradation products in complex matrices like food. nih.govmdpi.com

These spectroscopic methods, often used in conjunction, provide a comprehensive understanding of the structural and coordination chemistry of this compound complexes. eolss.net

This compound as a Metabolomic Marker in Food Science Research

Identification of this compound as a Marker for Food Processing

Untargeted metabolomics has emerged as a valuable approach in food science for identifying chemical markers that can indicate the extent of food processing. nih.govebi.ac.uk In this context, this compound has been identified as a significant marker, particularly for thermal processing. mdpi.comnih.gov

A key study utilizing UPLC-ESI-QTOF-MS analyzed the metabolic profiles of strawberry and apple purees subjected to different industrial processing techniques. nih.govmdpi.comebi.ac.uk The results demonstrated that this compound could serve as a marker for non-processed or less-processed fruits. mdpi.com Its concentration showed a clear inverse correlation with the intensity of the thermal treatment applied to the samples. nih.gov In strawberry purees, the level of this compound was highest in fresh fruit and decreased progressively as the processing temperature increased. nih.govmdpi.com This distinct, temperature-dependent change in its metabolic profile allows this compound to be proposed as a potential biomarker to objectively measure the degree of food processing. nih.govnih.gov

Analysis of this compound Degradation Profiles in Response to Processing Conditions

The stability of this compound is significantly affected by food processing conditions, including temperature, pressure, oxygen exposure, and light. mdpi.comresearchgate.net Analyzing its degradation profile provides critical information on nutrient retention in processed foods.

Thermal processing is a major cause of this compound degradation. mdpi.com In the study of strawberry purees, a significant decrease in this compound was observed with increasing heat treatment. mdpi.com This degradation is believed to occur via cleavage of the C9-N10 bond, releasing pteroic acid and glutamic acid. mdpi.commdpi-res.com The glutamic acid can then be converted into pyroglutamic acid through internal cyclization and the loss of a water molecule, which was identified as an upregulated marker of processing. mdpi.commdpi-res.com Folates are known to be sensitive to thermal treatments, with potential losses ranging from 10% to 80% depending on the processing intensity. mdpi.com Studies on broccoli have also shown significant folate losses at various temperatures, though the degradation kinetics are not always straightforward and may not follow a simple first-order reaction. nih.gov

High-pressure processing (HPP) also impacts folate stability. While HPP can be used to convert polyglutamyl folates to more bioavailable monoglutamate forms, it can also lead to degradation. nih.govnih.gov Significant losses of total 5-methyltetrahydrofolate (a related folate) were observed in cauliflower and carrots under certain HPP conditions (e.g., 450 MPa), indicating that pressure can contribute to folate degradation. nih.gov The extent of these losses is influenced by factors such as the food matrix, pressure level, and treatment duration. nih.govnih.gov

Table 2: Degradation Profile of this compound in Strawberry Puree Under Different Processing Conditions

| Processing Treatment | Description | Trend in this compound Level | Associated Upregulated Marker | Reference |

|---|---|---|---|---|

| Fresh Sample (FS) | Unprocessed fruit | Highest concentration (practically absent in processed forms) | N/A | nih.gov |

| Non-Thermal (NT) | Cold-crushing treatment | Decreased compared to fresh | Pyroglutamic Acid | nih.gov, mdpi.com |

| Mild-Thermal (MT) | Lower temperature thermal treatment | Further decreased | Pyroglutamic Acid | nih.gov, mdpi.com |

| Severe-Thermal (ST) | Higher temperature thermal treatment | Significantly decreased | Pyroglutamic Acid | nih.gov, mdpi.com |

| Vacuum Concentrated (VC) | Processed under vacuum | Lowest concentration | Pyroglutamic Acid | nih.gov, mdpi.com |

Role of Pteroyl D Glutamic Acid in Mechanistic and Comparative Biochemical Studies

Investigation of Folate Transport Mechanisms using Pteroyl-D-glutamic Acid Analogues

The study of folate transport into cells is complex, involving multiple carrier systems with varying affinities and mechanisms. Analogues of pteroylglutamic acid, including the D-isomer, are instrumental in dissecting these pathways. The intestinal absorption of dietary folates, which are primarily pteroylpolyglutamates, requires hydrolysis to the monoglutamate form before transport. doi.org The specificity of the transporters involved, such as the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT), is a key area of investigation. nih.gov

Research has shown that structural modifications to the pteroylglutamic acid molecule, including changes in the glutamate (B1630785) portion, significantly impact transport. For instance, sulfasalazine, while not a direct structural analogue, acts as a competitive inhibitor of folate transport by interacting with a folate recognition site common to both transport proteins and various folate-dependent enzymes. jci.org This suggests that the binding site has a degree of flexibility but also specific requirements. By using analogues like this compound, researchers can probe the steric and chemical requirements of these binding sites. The inability or reduced ability of the D-isomer to utilize these transport systems, compared to the L-isomer, helps to confirm the stereospecificity of the transporters.

Enantiomeric Effects on Pteroyl Compound Uptake and Intracellular Accumulation in Model Systems (e.g., non-human cell lines)

The stereochemistry of a molecule can dramatically influence its biological activity, including its ability to be transported into and accumulated within cells. Studies on non-human cell lines often reveal significant differences in uptake between enantiomers. For example, in studies with chiral compounds on MCF7 breast cancer cells, one enantiomer can show significantly higher induction of apoptosis and necrosis compared to the other, highlighting how stereochemistry affects biological function. nih.gov This discrepancy can be attributed to more effective cellular absorption or a greater affinity for intracellular molecular targets. nih.gov

In the context of folate research, experiments using CHO cells expressing human PCFT demonstrated that analogues with modified amino acid moieties exhibited varied inhibitory effects on the uptake of other folates, indicating differences in binding affinities to the carrier protein. acs.org While this compound itself is generally a poor substrate for the primary folate uptake systems in mammalian cells compared to its L-counterpart, this poor affinity is precisely what makes it a useful negative control in such experiments. It helps to establish a baseline and confirm that the observed transport of other compounds is a specific, carrier-mediated process. The differential uptake underscores the high degree of stereoselectivity of the cellular machinery responsible for folate accumulation.

Comparative Biochemistry of this compound across Diverse Biological Kingdoms

The metabolic handling and biological activity of this compound vary significantly across different life forms, reflecting the diverse evolutionary adaptations of folate-related pathways.

Bacteria exhibit a complex relationship with folates and their components. Many bacteria can synthesize their own folates, while others require an external source. D-glutamate is a key component of the peptidoglycan cell wall in many bacterial species, where it is generated by the enzyme glutamate racemase. mdpi.com Bacteria such as Corynebacterium glutamicum and Lactobacillus plantarum can produce glutamic acid, and some possess the enzymatic machinery to interconvert L- and D-isomers. mdpi.comnih.gov

However, when it comes to utilizing externally supplied pteroyl compounds, bacteria often show a preference for the L-isomer. Studies on Lactobacillus casei and Streptococcus faecalis demonstrated that they accumulate and metabolize labeled folic acid (Pteroyl-L-glutamic acid) into polyglutamate forms. nih.gov Microbiological assays have shown that this compound is inactive for supporting the growth of L. casei, S. faecalis, and Pediococcus cerevisiae. aston.ac.uk This indicates that the enzymes responsible for folate uptake and subsequent metabolism, such as folylpolyglutamate synthetase, are stereospecific for the L-glutamate form in these species. nih.gov Some bacterial enzymes, like DL-endopeptidases from Bacillus subtilis, are specifically designed to hydrolyze bonds involving D-amino acids, such as the D-γ-glutamyl linkage in peptidoglycans, but this activity is related to cell wall maintenance rather than folate metabolism. microbiologyresearch.org

Protozoa, as single-celled eukaryotes, have diverse nutritional requirements. britannica.com Many are holozoic, meaning they require preformed organic substances, similar to higher animals. nih.gov Parasitic protozoa, in particular, often rely on their host for essential nutrients, including B vitamins like folate. While specific studies focusing solely on this compound in protozoa are limited, the general understanding of their metabolism suggests a strong preference for the L-isomer, akin to other eukaryotes.

The nutritional needs of protozoa are often studied by developing chemically defined culture media. britannica.comnih.gov The ability of a protozoan to grow in a medium where Pteroyl-L-glutamic acid has been replaced by this compound would be a direct test of its ability to utilize the D-isomer. Given the high stereospecificity of enzymes in most organisms, it is expected that this compound would not support the growth of most protozoan species. Their metabolic pathways are generally more similar to those of higher animals than to bacteria, and they would likely lack the specific racemases or transaminases needed to convert the D-glutamate portion into the usable L-form. nih.gov

The fundamental difference in the metabolic fate of this compound versus Pteroyl-L-glutamic acid lies in their recognition by cellular enzymes and transporters. Natural biological systems, from bacteria to humans, are overwhelmingly built upon L-amino acids. jaypeedigital.com

In Bacteria: While bacteria utilize D-glutamate for cell wall synthesis, the enzymes for folate metabolism are specific for the L-isomer. mdpi.comnih.gov Thus, Pteroyl-L-glutamic acid is actively transported and converted to essential cofactors, whereas this compound is largely inert. aston.ac.uk

In Eukaryotes (including non-human models and microorganisms): The L-isomer is recognized by specific transporters (like PCFT and RFC), absorbed, and converted into tetrahydrofolate and its derivatives, which are vital for one-carbon metabolism (e.g., DNA and RNA synthesis). nih.gov The D-isomer, due to its different three-dimensional shape, generally fails to bind effectively to these specific transporters and enzymes. acs.org Consequently, it is poorly absorbed and not metabolized into active cofactors. While some D-amino acids can be metabolized by D-amino acid oxidases, this is not a primary pathway for vitamin utilization. jaypeedigital.com

The stark contrast in activity makes the D-isomer an excellent experimental tool. Its lack of biological activity in most systems serves as a reliable negative control to confirm that the effects observed with the L-isomer are due to specific metabolic pathways and not non-specific or artifactual phenomena.

Advanced Research Applications and Future Directions for Pteroyl D Glutamic Acid

Pteroyl-D-glutamic Acid as a Biochemical Tool for Enzyme Characterization and Mechanism Elucidation

This compound, the unnatural stereoisomer of the vitamin folic acid, serves as a valuable biochemical tool for characterizing enzymes involved in folate metabolism and elucidating their mechanisms. While biologically active folates are typically in the L-glutamate configuration, the D-isomer provides a unique probe to investigate the stringency of enzyme active sites. fratnow.comethz.ch Its primary utility lies in its ability to act as a competitive inhibitor or a poor substrate for various folate-dependent enzymes, thereby offering insights into substrate binding and catalytic processes.

One of the key enzymes studied using this compound is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). drugbank.com Inhibition studies have shown that the L-isomer of methotrexate (B535133), a potent DHFR inhibitor, is approximately 10-fold more potent than its corresponding D-analogue, highlighting the stereospecificity of the enzyme's active site. diva-portal.orgresearchgate.net This differential inhibition helps in mapping the glutamic acid binding pocket and understanding the structural requirements for high-affinity binding.

Furthermore, this compound and its analogues have been employed to study other folate-metabolizing enzymes. For instance, carboxypeptidase G2, an enzyme that hydrolyzes the glutamate (B1630785) moiety from folates, displays differential activity towards L- and D-isomers. asm.orgumich.edu Such studies are crucial for understanding the structural basis of enzyme-substrate recognition and have implications for the design of specific enzyme inhibitors. The synthesis of various this compound analogues, where the glutamic acid is replaced by other amino acids, has further expanded the toolkit for probing enzyme specificity. acs.orgdtic.mil

Insights into Chiral Selectivity and Stereospecificity in Folate-Dependent Processes

The study of this compound provides significant insights into the chiral selectivity and stereospecificity of the enzymatic processes that govern folate metabolism. The cellular machinery responsible for folate transport and metabolism exhibits a strong preference for the naturally occurring L-isomers. ethz.ch This stereoselectivity is fundamental to maintaining the fidelity of one-carbon metabolism, which is essential for the biosynthesis of nucleotides and certain amino acids. nih.govnih.gov

Dihydrofolate reductase (DHFR) is a prime example of an enzyme with high stereospecificity. The binding of folate and its analogues to DHFR is highly dependent on the chirality of the glutamate residue. pnas.org While the L-glutamate form of methotrexate is a potent inhibitor, the D-glutamate isomer shows significantly weaker binding, indicating that the enzyme's active site is finely tuned to recognize the L-configuration. diva-portal.orgumich.edu This stereospecificity is not absolute across all folate-related proteins, and studying the interactions of D-isomers can reveal important structural and functional differences.

Interestingly, studies on endothelial nitric oxide synthase (eNOS) have shown that both the L- and D-stereoisomers of a reduced folate derivative can affect the enzyme's activity, suggesting a less stringent chiral recognition in this particular context. ahajournals.org This highlights that the degree of stereoselectivity can vary between different folate-dependent systems. The transport of folates across cell membranes is also a stereoselective process, with specific transporters showing preference for certain enantiomers. nih.gov Understanding this chiral discrimination is crucial for the design of drugs that target folate pathways.

Table 1: Chiral Selectivity in Folate-Dependent Enzymes

| Enzyme/Process | Preferred Isomer | Observation | Reference |

| Dihydrofolate Reductase (DHFR) | L-glutamate | L-methotrexate is a ~10-fold more potent inhibitor than D-methotrexate. | diva-portal.orgresearchgate.net |

| Carboxypeptidase G2 | L-amino acids | Specifically releases L-amino acids from pteroates. | umich.edu |

| Endothelial Nitric Oxide Synthase (eNOS) | L- and D-MTHF | Both stereoisomers of methyltetrahydrofolate (MTHF) can enhance NO production. | ahajournals.org |

| Folate Transport | Varies | Transporters exhibit stereoselectivity, though the preference can be species- or tissue-specific. | nih.gov |

Exploration of Unexplored Metabolic Fates and Potential Novel Enzymatic Interactions of the D-Isomer

While the primary metabolic pathways of L-folates are well-established, the metabolic fate of this compound remains an area of active investigation. Due to the stereospecificity of most folate-dependent enzymes, the D-isomer is generally considered to be metabolically inert. hmdb.ca However, the possibility of alternative metabolic routes or novel enzymatic interactions cannot be entirely dismissed.

Research into the metabolism of D-amino acids in general suggests that organisms possess enzymes capable of processing D-isomers, although their activity towards this compound specifically is not well-characterized. The potential for minor metabolic conversions or interactions with non-canonical enzymes could have unforeseen biological consequences. For instance, computational studies have explored the interaction of folic acid derivatives with enzymes like furin, indicating the potential for binding to proteins outside of the classical folate pathway. rsc.orgrsc.org

The presence of this compound could potentially interfere with the metabolism of L-folates, not just through direct competition at enzyme active sites, but also through more subtle allosteric effects or by interacting with regulatory components of the folate pathway. Further research is needed to trace the metabolic journey of the D-isomer within a cellular context, which could reveal novel enzymatic activities or transport mechanisms. Such studies would likely involve the use of isotopically labeled this compound to follow its distribution and transformation in biological systems. scispace.com

Development of New Experimental Models and Research Probes Utilizing this compound Analogues

The unique properties of this compound and its derivatives make them valuable starting points for the development of novel experimental models and research probes. By modifying the this compound structure, scientists can create tools to investigate specific aspects of folate biology with greater precision.

The synthesis of analogues with altered glutamic acid residues or modifications to the pteroic acid moiety has been a fruitful area of research. acs.orgdtic.milacs.org These analogues can be used to probe the structural requirements of enzyme active sites and transport proteins. For example, replacing the glutamic acid with other amino acids can help to map the binding pocket and identify key interaction points. acs.org

Furthermore, the incorporation of labels, such as radioactive isotopes or fluorescent tags, into this compound analogues allows for their use as tracers in metabolic and imaging studies. ethz.chresearchgate.net Tritium-labeled pteroylpolyglutamates have been synthesized for metabolic investigations, and the development of radiolabeled folate derivatives for positron emission tomography (PET) imaging of tumors is an area of intense research. ethz.chresearchgate.net The D-isomer provides a useful control in these experiments to differentiate between specific, receptor-mediated uptake and non-specific interactions. The development of prodrug forms of folate analogues is another promising direction, aiming to improve cellular uptake and therapeutic efficacy. nih.gov

Q & A

Q. How can researchers ensure the stability of this compound during experimental processing?

- Methodological Answer : Degradation pathways, such as its conversion to Pyroglutamic acid via glutamic acid dehydration, require controlled conditions. Use inert atmospheres (e.g., nitrogen) during sample preparation to minimize oxidative breakdown. Temperature-controlled storage (4°C or lower) and pH buffering (near neutral pH) are critical for preserving structural integrity .

Q. What are the primary natural sources of this compound, and how do extraction methods vary across these sources?

- Methodological Answer : this compound is identified in Tulsi leaf methanol extracts, but its presence in other plants requires solvent optimization. For hydrophilic matrices, aqueous-organic solvent mixtures (e.g., methanol-water) enhance solubility. For lipid-rich tissues, sequential extraction with hexane (to remove lipids) followed by polar solvents improves yield .

Q. How should researchers design baseline experiments to study this compound’s biochemical interactions?

- Methodological Answer : Start with in vitro assays (e.g., enzyme inhibition studies) using purified compounds. Include negative controls (e.g., heat-denatured enzymes) and positive controls (known inhibitors). Dose-response curves and kinetic analyses (e.g., Michaelis-Menten plots) are essential for quantifying interaction efficacy .

Q. What spectroscopic methods are suitable for structural elucidation of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural insights, particularly for distinguishing stereoisomers. Pair with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups like carboxylates and pterin rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in extraction, cell line variability). Use standardized protocols (e.g., ISO guidelines) for replication. Statistical tools like ANOVA with post-hoc tests can isolate experimental vs. biological variability .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Design of Experiments (DoE) frameworks to optimize reaction parameters (e.g., temperature, catalyst concentration). Use Quality-by-Design (QbD) principles to define Critical Process Parameters (CPPs) and ensure reproducibility. Characterize each batch via HPLC purity checks .

Q. How do researchers differentiate between endogenous this compound and exogenous contaminants in metabolomic studies?

- Methodological Answer : Employ isotope-labeled internal standards (e.g., ¹³C-Pteroyl-D-glutamic acid) for mass spectrometry-based quantification. Combine with blank matrix samples (extracted without the compound) to identify background interference. Confirm endogenous presence via tissue-specific localization studies (e.g., MALDI imaging) .

Q. What strategies address the low bioavailability of this compound in in vivo models?

- Methodological Answer : Use nanoencapsulation (e.g., liposomes or polymeric nanoparticles) to enhance solubility and intestinal absorption. Pharmacokinetic studies with radiolabeled compounds (³H or ¹⁴C) can track bioavailability. Compare oral vs. intravenous administration to assess first-pass metabolism effects .

Q. How should researchers integrate multi-omics data to explore this compound’s metabolic roles?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (untargeted MS) datasets using pathway enrichment tools (e.g., KEGG, MetaCyc). Network analysis (e.g., weighted gene co-expression networks) identifies hub genes/proteins influenced by this compound. Validate findings via CRISPR-Cas9 knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.